DOTA-biotin

Descripción

Propiedades

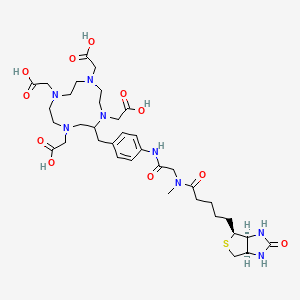

Fórmula molecular |

C36H54N8O11S |

|---|---|

Peso molecular |

806.9 g/mol |

Nombre IUPAC |

2-[6-[[4-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-methylamino]acetyl]amino]phenyl]methyl]-4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |

InChI |

InChI=1S/C36H54N8O11S/c1-40(30(46)5-3-2-4-28-35-27(23-56-28)38-36(55)39-35)18-29(45)37-25-8-6-24(7-9-25)16-26-17-43(21-33(51)52)13-12-41(19-31(47)48)10-11-42(20-32(49)50)14-15-44(26)22-34(53)54/h6-9,26-28,35H,2-5,10-23H2,1H3,(H,37,45)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H2,38,39,55)/t26?,27-,28-,35-/m0/s1 |

Clave InChI |

XNDGMGWABJHCRC-DZBXECLCSA-N |

SMILES isomérico |

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

SMILES canónico |

CN(CC(=O)NC1=CC=C(C=C1)CC2CN(CCN(CCN(CCN2CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Origen del producto |

United States |

Foundational & Exploratory

DOTA-Biotin: A Technical Guide for Advanced Research and Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOTA-biotin is a bifunctional molecule that plays a critical role in the field of nuclear medicine, particularly in pretargeted radioimmunotherapy (PRIT). It consists of two key functional units: the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and the vitamin biotin (B1667282). These units are covalently joined, often via a linker molecule. The DOTA moiety is capable of stably chelating a variety of radiometals, while the biotin component exhibits an exceptionally high binding affinity for the proteins avidin (B1170675) and streptavidin. This unique combination allows for a powerful, multi-step targeting strategy where a tumor-specific antibody conjugated to streptavidin is administered first, followed by the radiolabeled this compound which then localizes to the tumor site. This approach significantly enhances the therapeutic ratio by maximizing radiation dose to the tumor while minimizing systemic exposure. This guide provides an in-depth overview of this compound's chemical structure, synthesis, experimental protocols, and key quantitative data relevant to its application.

Chemical Structure and Properties

The fundamental structure of this compound is modular, comprising three distinct parts:

-

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A highly stable macrocyclic chelating agent. Its cage-like structure is adept at sequestering trivalent metal ions, including therapeutic radionuclides like Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and diagnostic radionuclides like Gallium-68 (⁶⁸Ga) and Indium-111 (¹¹¹In).[1][2] The stability of the DOTA-metal complex is crucial to prevent the release of free radionuclides in vivo, which could cause off-target toxicity.[2]

-

Biotin (Vitamin H): A small molecule renowned for its extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin (affinity constant, Kₐ ≈ 10¹⁵ M⁻¹).[3] This interaction forms the basis of the pretargeting strategy.

-

Linker/Spacer: A chemical chain that connects the DOTA and biotin moieties. The nature and length of the linker can be varied to optimize the molecule's pharmacokinetics, biodistribution, and accessibility to the avidin/streptavidin binding pocket.[1][2]

The precise chemical structure can vary depending on the linker used. For example, this compound-Sarcosine is one such derivative.[4][5]

Chemical Properties

Quantitative chemical data for a representative this compound conjugate are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃₆H₅₄N₈O₁₁S | [4][6] |

| Molecular Weight | ~806.9 g/mol | [4] |

| Purity (Post-Synthesis) | ≥ 95% | [5] |

Principle of Pretargeted Radioimmunotherapy (PRIT)

The primary application of this compound is in a multi-step therapeutic strategy known as pretargeted radioimmunotherapy (PRIT).[1] This method is designed to overcome the limitations of conventional RIT, where a directly radiolabeled antibody can have slow clearance, leading to high radiation doses to non-target tissues like bone marrow.[7]

The PRIT workflow using this compound involves two or three steps:[1]

-

Step 1: Antibody-Streptavidin Administration: A monoclonal antibody (mAb), engineered to recognize a specific tumor-associated antigen, is conjugated to streptavidin and administered to the patient.

-

Step 2: Accumulation and Clearance: The mAb-streptavidin conjugate circulates in the body and accumulates at the tumor site. A waiting period of one to two days allows for unbound conjugate to clear from the bloodstream, minimizing off-target binding.[1] In some protocols, a "clearing agent" is administered to accelerate the removal of the circulating conjugate.[1][3]

-

Step 3: Radiolabeled this compound Administration: this compound, chelated with a therapeutic radionuclide (e.g., ⁹⁰Y), is administered.[1] This small, rapidly clearing molecule travels through the body and binds with high affinity to the streptavidin that is now localized at the tumor. This delivers a potent, targeted dose of radiation directly to the cancerous cells.

Quantitative Performance Data

The effectiveness of this compound in PRIT has been quantified in numerous preclinical and clinical studies. Key performance metrics are summarized below.

Table 4.1: Radiolabeling and Stability

| Parameter | Radionuclide | Value | Experimental Conditions | Source |

| Radiochemical Purity | ⁶⁸Ga | >97% | Acetate (B1210297) buffer (pH 3.8), 99°C for 20 min | [8][9] |

| Radiochemical Purity | ⁹⁰Y / ¹⁷⁷Lu | >99% | Sodium acetate buffer (1.0 M, pH 5.0) | [10] |

| Labeling Efficiency | ¹¹¹In | 95.9 - 97.7% | Avidin Bead Assay | [11] |

| Labeling Efficiency | ⁹⁰Y | 96.6 - 98.7% | Avidin Bead Assay | [11] |

| Specific Activity | ⁶⁸Ga | Up to 1.45 MBq/nmol | - | [8][9] |

| Specific Activity | ⁹⁰Y / ¹⁷⁷Lu | 2.6 MBq/nmol (and higher) | - | [10] |

| In Vitro Stability | ⁹⁰Y / ¹⁷⁷Lu | Stable up to 96 h | In human serum with ascorbic acid | [10] |

Table 4.2: Preclinical and Clinical Dosimetry & Efficacy

| Parameter | Model / Patient Population | Value | Notes | Source |

| Tumor-to-Bone Marrow Dose Ratio | Preclinical | 63:1 | Compared to 6:1 for conventional RIT | [7] |

| Tumor-to-Blood AUC Ratio | Mouse Xenograft (CRC, Lung, Breast) | 28.3 | Compared to 1.22 for conventional RIT | [12] |

| Tumor Uptake (Dosimetry) | Metastatic Melanoma Patient | ~12 mGy/MBq | For a 10-mm tumor lesion | [10] |

| Kidney Absorbed Dose | Metastatic Melanoma Patient | 1.5 mGy/MBq | Kidneys are a primary route of excretion | [10] |

| Total Body Clearance | Metastatic Melanoma Patient | ~85% in 24 h | Demonstrates rapid pharmacokinetics | [10] |

| Kidney Uptake Reduction | Mouse Xenograft | ~30% | Achieved by succinylation of the antibody-streptavidin construct | [3][13] |

| Therapeutic Efficacy | Mouse Xenograft (SCLC, CRC, Breast) | 28/30 cures | Single dose of ⁹⁰Y-DOTA-biotin | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol: Radiolabeling of this compound with Yttrium-90

This protocol is a generalized procedure based on published methods.[10][11]

Materials:

-

This compound solution (e.g., 1 mg/mL in water or buffer)

-

Yttrium-90 (⁹⁰Y) chloride solution

-

Sodium acetate buffer (1.0 M, pH 5.0)

-

Ascorbic acid (to prevent radiolysis)

-

Metal-free water

-

Heating block or water bath set to 90-95°C

-

Radio-HPLC system for quality control

Procedure:

-

In a sterile, metal-free microcentrifuge tube, combine 50-100 nmol of this compound with the sodium acetate buffer.

-

Add a sufficient amount of ascorbic acid to act as a radical scavenger.

-

Carefully add the desired activity of ⁹⁰Y chloride (e.g., 370-740 MBq) to the this compound solution.

-

Gently vortex the mixture and incubate at 90-95°C for 20-30 minutes.

-

Allow the reaction vial to cool to room temperature.

-

Quality Control: Analyze an aliquot of the final product using radio-HPLC to determine the radiochemical purity. The retention time of [⁹⁰Y]this compound should be compared to that of unlabeled this compound standard and free ⁹⁰Y.

-

The final product should have a radiochemical purity >95% to be suitable for in vivo use.

Protocol: In Vitro Avidin Binding Assay

This assay confirms that the radiolabeled this compound retains its ability to bind to avidin/streptavidin.[11]

Materials:

-

Radiolabeled [⁹⁰Y]this compound

-

Avidin-coated beads or sepharose

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge

-

Gamma counter

Procedure:

-

Incubate a known amount of [⁹⁰Y]this compound (e.g., 100,000 cpm) with an excess of avidin-coated beads in PBS for 30 minutes at room temperature with gentle mixing.

-

Centrifuge the mixture to pellet the beads (e.g., 2000 x g for 2 minutes).

-

Carefully collect the supernatant (unbound fraction).

-

Wash the bead pellet with fresh PBS and centrifuge again. Discard the wash supernatant.

-

Measure the radioactivity in the initial sample, the supernatant, and the bead pellet using a gamma counter.

-

Calculate the binding efficiency as: (Counts in Pellet / (Counts in Pellet + Counts in Supernatant)) * 100%. A high binding efficiency (>90%) indicates the integrity of the biotin moiety.

Protocol: Preclinical Biodistribution Study

This protocol outlines a typical animal study to evaluate the in vivo behavior of the complete PRIT system.[3][10]

Model:

-

Athymic mice bearing human tumor xenografts (e.g., colon cancer).

Procedure:

-

Day 0: Inject the tumor-bearing mice intravenously with the mAb-streptavidin conjugate.

-

Day 1 or 2: Inject the mice with the clearing agent (if used in the protocol).

-

Day 2 or 3: Inject the mice intravenously with a known activity of radiolabeled [¹⁷⁷Lu]this compound (¹⁷⁷Lu is often used for preclinical imaging and biodistribution due to its gamma emissions).

-

Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48 hours), euthanize cohorts of mice (n=3-5 per group).

-

Tissue Collection: Dissect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Analysis: Weigh each tissue sample and measure its radioactivity using a gamma counter.

-

Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the determination of tumor targeting, clearance rates, and radiation doses to non-target organs.

Conclusion

This compound is a sophisticated and highly effective tool for researchers and drug developers in the field of targeted radionuclide therapy. Its clever design, leveraging the stable chelation chemistry of DOTA and the unparalleled biological affinity of the biotin-streptavidin interaction, enables a pretargeting strategy that significantly improves therapeutic outcomes in preclinical models. The ability to deliver a high payload of radiation specifically to tumor sites while minimizing systemic toxicity marks a substantial advancement over conventional radioimmunotherapy. The quantitative data and established protocols presented in this guide underscore the reliability and potential of this compound as a cornerstone component in the development of next-generation cancer therapies.

References

- 1. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]

- 2. EP0646019B1 - Biotin-DOTA conjugates and their use in pretargeting methods - Google Patents [patents.google.com]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. This compound-Sarcosine | C36H54N8O11S | CID 145708061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macrocyclics.com [macrocyclics.com]

- 6. This compound | C36H54N8O11S | CID 169494458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]

DOTA-Biotin in Pretargeted Radioimmunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretargeted radioimmunotherapy (PRIT) represents a sophisticated strategy designed to enhance the therapeutic index of radionuclide-based cancer treatments. By separating the tumor-targeting and radionuclide-delivery steps, PRIT aims to maximize the radiation dose to malignant tissues while minimizing systemic toxicity. At the core of one of the most successful pretargeting systems is the remarkably strong and specific non-covalent interaction between streptavidin and biotin (B1667282). This guide provides an in-depth technical overview of the mechanism of action of DOTA-biotin within this framework, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay of the components involved.

The fundamental principle of this compound-based PRIT is a multi-step approach.[1] First, a monoclonal antibody (mAb), chemically conjugated or genetically fused to streptavidin, is administered to the patient.[1] This conjugate circulates and accumulates at the tumor site by binding to a specific tumor-associated antigen.[2][3] Following a sufficient localization period, a clearing agent is introduced to remove any unbound antibody-streptavidin conjugate from the bloodstream.[1][3] This step is crucial for reducing off-target radiation exposure. Finally, a small, rapidly clearing molecule, this compound, chelated with a therapeutic or diagnostic radionuclide, is administered.[1] Due to the high affinity of biotin for streptavidin (with a dissociation constant, K_d, in the range of 10^-14 to 10^-15 M), the radiolabeled this compound rapidly binds to the streptavidin pre-localized at the tumor, delivering a potent and targeted radiopharmaceutical payload.[2][4][5]

Core Mechanism of Action

The efficacy of the this compound pretargeting system hinges on several key molecular interactions and physiological processes:

-

Tumor Targeting: A monoclonal antibody (mAb) selected for its high specificity to a tumor-associated antigen serves as the primary targeting vector. This mAb is conjugated to streptavidin, a tetrameric protein with four high-affinity binding sites for biotin.[6] The resulting mAb-streptavidin conjugate is administered intravenously and allowed to accumulate at the tumor site.[2]

-

Blood Clearance: To improve the tumor-to-background ratio, a clearing agent is administered after the mAb-streptavidin conjugate has localized to the tumor.[3] This agent is typically a biotinylated molecule, such as biotin-galactose-human serum albumin, that binds to the circulating mAb-streptavidin conjugates, facilitating their rapid removal from the bloodstream, primarily by the liver.[3][7]

-

Radionuclide Delivery: The final step involves the intravenous injection of this compound labeled with a radionuclide (e.g., Yttrium-90 for therapy or Gallium-68/Indium-111 for imaging).[1][3] DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelator that stably sequesters the radioisotope.[8] The small size of the this compound molecule allows for rapid distribution throughout the body and swift renal clearance of any unbound agent.[9] The biotin moiety directs the radiopharmaceutical to the streptavidin that is concentrated at the tumor site, where the extremely high affinity of the streptavidin-biotin interaction ensures its retention.[2][3]

This multi-step strategy has been shown in preclinical and clinical studies to deliver significantly higher tumor-to-marrow absorbed dose ratios compared to conventional radioimmunotherapy, where the radionuclide is directly conjugated to the antibody.[10]

Experimental Protocols

The following sections outline generalized methodologies for key experiments in this compound pretargeting research, based on published studies.

Synthesis and Radiolabeling of this compound

The synthesis of this compound conjugates can be achieved through various chemical strategies, including copper-free click chemistry, which offers an efficient and modular approach.[8][11]

Radiolabeling Protocol (Example with 67Ga):

-

To a solution of 67GaCl_3 (e.g., 74 MBq) in ammonium (B1175870) acetate (B1210297) buffer (0.3 M, pH 5.0), add a solution of this compound (e.g., 10 µg in 10 µL of the same buffer).[2]

-

Heat the reaction mixture at 100°C for 5 minutes.[2]

-

After cooling, add a solution of diethylenetriaminepentaacetic acid (DTPA) to a final concentration of 5 mM to chelate any unbound radiometal.[2]

-

Determine the radiochemical purity using methods such as high-performance liquid chromatography (HPLC) or by assessing binding to avidin-coated beads. A radiochemical purity of >99% is typically desired.[2][12]

In Vivo Pretargeting Studies in Animal Models

Animal Model: Athymic mice bearing human tumor xenografts (e.g., colorectal, pancreatic, or lymphoma) are commonly used.[2][13][14] To minimize interference from endogenous biotin, animals are often maintained on a biotin-deficient diet for at least 5 days prior to the study.[2][14]

Pretargeting Protocol (Example):

-

Step 1: Antibody-Streptavidin Administration: Inject the antibody-streptavidin conjugate (e.g., scFv-CC49-streptavidin, 600 µg) intravenously (i.v.) via the tail vein at time t = -24 hours.[2]

-

Step 2: Clearing Agent Administration: Inject the clearing agent (e.g., biotinylated N-acetyl-galactosamine, 100 µg) i.v. at t = -4 hours.[2]

-

Step 3: Radiolabeled this compound Administration: Inject the radiolabeled this compound (e.g., 67Ga-DOTA-biotin, ~6.66 MBq, 1 µg) i.v. at t = 0.[2]

-

Biodistribution Analysis: At predetermined time points (e.g., 24 hours post-injection), euthanize the animals and harvest tumors and major organs.[2][13] Weigh the tissues and measure the radioactivity using a gamma counter. Calculate the percentage of the injected dose per gram of tissue (%ID/g).[2]

Quantitative Data

The following tables summarize key quantitative data from various preclinical and clinical studies on this compound pretargeting.

Table 1: Biodistribution of Radiolabeled this compound in Pretargeted Tumor-Bearing Mice

| Radionuclide | Antibody-Streptavidin Conjugate | Tumor Type | Time Post-Injection (h) | Tumor Uptake (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Tumor/Blood Ratio | Reference |

| 67Ga | scFv-CC49-streptavidin | Pancreatic (HPAC) | 24 | ~15 | ~0.2 | ~10 | ~0.5 | ~75 | [2] |

| 111In | 1F5-WT-SAv | Lymphoma (Ramos) | 24 | 2.5 ± 1.6 | - | - | - | - | [14] |

| 111In | 1F5-Y43A-SAv | Lymphoma (Ramos) | 24 | 6.2 ± 1.7 | - | - | - | - | [14] |

| 64Cu | NR-LU-10/SA | Colorectal (SW1222) | 1 | 18.9 | ~2 | ~4 | ~1 | ~9.5 | [15] |

| 111In | 1F5 (scFv)4SA | B-cell Lymphoma | 24 | 11.4 ± 2.1 | 0.3 ± 0.1 | <2.5 | - | ~38 | [16] |

| 111In | 1F5 Ab-SA | B-cell Lymphoma | 24 | 10.8 ± 2.5 | 1.6 ± 0.2 | <2.5 | - | ~6.8 | [16] |

Table 2: Dosimetry Estimates for 90Y-DOTA-Biotin in Clinical Studies

| Parameter | Value | Reference |

| Tumor-to-Marrow Absorbed Dose Ratio | 63:1 | [10] |

| Bladder Absorbed Dose (mGy/MBq) | 3.0 | [3] |

| Kidney Absorbed Dose (mGy/MBq) | 0.35 | [3] |

| Liver Absorbed Dose (mGy/MBq) | 0.03 | [3] |

| Bone Marrow Absorbed Dose (mGy/MBq) | 0.012 | [3] |

| Whole Body Absorbed Dose (mGy/MBq) | 0.035 | [3] |

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes and relationships in this compound pretargeting.

Caption: The three-step workflow of this compound pretargeted radioimmunotherapy.

Caption: Key molecular components and their interactions in the this compound system.

Conclusion

The this compound pretargeting strategy represents a powerful and versatile platform for the delivery of radionuclides to tumors. Its mechanism of action, centered on the robust streptavidin-biotin interaction, allows for a temporal and spatial separation of tumor targeting and radionuclide delivery, leading to improved therapeutic ratios. The quantitative data from numerous studies underscore the potential of this approach to deliver high concentrations of radioactivity to tumors while sparing healthy tissues. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and optimize this promising therapeutic modality. Continued research, including the development of less immunogenic streptavidin variants and novel clearing agents, will undoubtedly expand the clinical utility of this compound-based pretargeted radioimmunotherapy.

References

- 1. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 5. Streptavidin - Wikipedia [en.wikipedia.org]

- 6. Therapeutic Applications of Pretargeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galactosylated streptavidin for improved clearance of biotinylated intact and F(ab')2 fragments of an anti-tumour antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vivo evaluation of pretargeted ^sup 64^Cu for tumor imaging and therapy - ProQuest [proquest.com]

- 16. Comparison of a tetravalent single-chain antibody-streptavidin fusion protein and an antibody-streptavidin chemical conjugate for pretargeted anti-CD20 radioimmunotherapy of B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

synthesis and purification of DOTA-biotin conjugates

An In-depth Technical Guide to the Synthesis and Purification of DOTA-Biotin Conjugates

Introduction

This compound conjugates are critical bifunctional molecules in the fields of nuclear medicine, targeted drug delivery, and molecular imaging. These constructs unite the powerful metal-chelating properties of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with the high-affinity binding of biotin (B1667282) to avidin (B1170675) and streptavidin (Kd ≈ 10⁻¹⁵ M)[1]. This unique combination is the cornerstone of pretargeted radioimmunotherapy (PRIT) and imaging strategies[2][3].

In a typical pretargeting approach, an antibody-streptavidin conjugate is first administered and allowed to accumulate at a tumor site. Subsequently, a radiolabeled this compound conjugate is introduced, which clears rapidly from the body but is captured with high specificity by the streptavidin at the target location[4]. This method significantly improves the target-to-background ratio, enhancing imaging contrast and therapeutic efficacy while minimizing radiation exposure to healthy tissues[5].

This guide provides a detailed overview of the primary synthesis strategies, purification protocols, and characterization of this compound conjugates for researchers, scientists, and professionals in drug development.

Synthesis Strategies

The covalent linkage of DOTA to biotin can be achieved through several chemical strategies. The choice of method often depends on the desired linker, reaction efficiency, and the specific functional groups available on the biotin moiety.

Amide Bond Formation via Activated Esters

The most common and straightforward approach involves the formation of a stable amide bond between an amine-functionalized biotin derivative and an activated carboxylic acid group on the DOTA macrocycle. N-hydroxysuccinimide (NHS) esters are frequently used for this purpose due to their reactivity with primary amines at a slightly alkaline pH (7-9)[1].

The reaction involves a DOTA-NHS ester, where one of the carboxyl groups of DOTA is activated, which then readily couples with a biotin molecule containing a primary amine, often at the end of a linker to improve steric accessibility.

Strain-Induced Copper-Free Click Chemistry

A more advanced and bioorthogonal strategy is the strain-induced azide-alkyne cycloaddition (SPAAC), a type of "click chemistry." This method offers high efficiency and selectivity under mild conditions[6][7][8]. In this approach, one molecule (e.g., DOTA) is functionalized with an azide (B81097) group, while the other (e.g., biotin) is modified with a strained cyclooctyne. The two components react selectively to form a stable triazole linkage without the need for a cytotoxic copper catalyst, making it highly suitable for biological applications[6][7].

Solid-Phase Peptide Synthesis (SPPS)

When a specific peptide linker, such as lysine (B10760008), is desired between DOTA and biotin, solid-phase peptide synthesis (SPPS) is an effective method[2][9][10]. In this technique, the conjugate is built sequentially on a solid resin support. For instance, a lysine residue can be attached to the resin, followed by the coupling of biotin to its α-amino group and DOTA to the ε-amino group. This allows for precise control over the final structure and high purity of the crude product before cleavage from the resin[2][9].

The Role of Linkers

Linkers are incorporated between the DOTA and biotin moieties to enhance stability, improve solubility, and optimize in vivo pharmacokinetics[11]. Different linkers can be employed:

-

Polyethylene Glycol (PEG): Increases hydrophilicity and circulation time[11][12].

-

Alkyl Chains: Can be used to adjust the lipophilicity of the conjugate[11].

A critical consideration is the linker's resistance to enzymatic degradation, particularly by biotinidase in the serum, to ensure the conjugate remains intact until it reaches its target[3][13].

Experimental Workflows and Pathways

The following diagrams illustrate the overall process and specific chemical pathways for synthesizing this compound conjugates.

Experimental Protocols

Protocol 1: Synthesis via NHS-Ester Conjugation

This protocol describes a typical solution-phase conjugation of an amine-functionalized biotin to a commercially available DOTA-NHS ester.

Materials:

-

DOTA-NHS ester

-

Biotin derivative with a primary amine linker (e.g., Biotin-PEG-Amine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Conjugation Buffer: 0.1 M sodium bicarbonate or PBS, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0[1]

-

HPLC system for purification

Methodology:

-

Preparation of Reagents:

-

Dissolve the DOTA-NHS ester in anhydrous DMF or DMSO to a stock concentration of ~10-20 mM.

-

Dissolve the amine-functionalized biotin in the conjugation buffer (pH 8.5) to a concentration of ~5-10 mM.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the DOTA-NHS ester solution to the biotin solution.

-

Gently mix the reaction vial and incubate for 2-4 hours at room temperature, protected from light.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes at room temperature to quench any unreacted DOTA-NHS ester[1].

-

-

Purification:

-

The crude reaction mixture is purified directly by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: Purification by RP-HPLC

Purification is essential to remove unreacted starting materials, byproducts, and quenched reagents from the final conjugate.

Equipment and Reagents:

-

HPLC system with a UV detector (monitoring at ~220 nm and 280 nm)

-

Semi-preparative C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

Methodology:

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved.

-

Sample Injection: Inject the quenched crude reaction mixture onto the column.

-

Elution Gradient: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-40 minutes. The exact gradient should be optimized to achieve the best separation.

-

Fraction Collection: Collect fractions corresponding to the major product peak, as identified by UV absorbance.

-

Analysis and Pooling: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions containing the pure this compound conjugate.

-

Solvent Removal: Remove the organic solvent and TFA from the pooled fractions via lyophilization (freeze-drying) to obtain the final product as a solid.

Data and Characterization

The final product's identity and purity are confirmed using mass spectrometry (to verify molecular weight) and analytical HPLC. Quantitative data from various synthesis and labeling studies are summarized below.

| Parameter | Conjugate/Method | Value | Reference |

| Synthesis Yield | Biotin–cyclooctyne derivative | 49% | [6] |

| This compound via click chemistry (post-HPLC) | 44% | [6] | |

| Radiochemical Purity | ⁶⁸Ga-labeled this compound (click chemistry) | >97% | [6][7] |

| ⁹⁰Y or ¹⁷⁷Lu-labeled r-BHD | >99% | [3] | |

| Specific Activity | ⁶⁸Ga-labeled this compound (click chemistry) | up to 1.45 MBq/nmol | [6] |

| ⁹⁰Y or ¹⁷⁷Lu-labeled r-BHD | 2.6 MBq/nmol | [3] |

Conclusion

The synthesis of this compound conjugates is a well-established process central to the advancement of pretargeted molecular imaging and therapy. While traditional amide bond formation remains a robust and widely used method, newer techniques like copper-free click chemistry offer high efficiency and bioorthogonality. The choice of linker plays a crucial role in the conjugate's in vivo performance. Regardless of the synthetic route, rigorous purification by HPLC is mandatory to ensure the high purity required for clinical and preclinical applications. The protocols and data presented in this guide provide a solid foundation for researchers aiming to produce high-quality this compound conjugates for their specific needs.

References

- 1. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

- 2. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. research.tue.nl [research.tue.nl]

- 6. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. WO2011033033A1 - Labelled biotin conjugates - Google Patents [patents.google.com]

- 12. adooq.com [adooq.com]

- 13. US5955605A - Biotinidase resistant biotin-DOTA conjugates - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of DOTA-Biotin for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of DOTA-biotin, a key molecule in pretargeted radioimmunotherapy and other advanced research applications. The information presented herein is intended to support the design and execution of experiments, and to provide a deeper understanding of the behavior of this compound in various research settings.

Core Physicochemical Properties

This compound is a bifunctional molecule that combines the powerful chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with the high-affinity ligand biotin (B1667282). This unique combination allows for the stable chelation of various radiometals for imaging and therapeutic applications, while the biotin moiety enables highly specific targeting through its interaction with avidin (B1170675) or streptavidin. The physicochemical properties of this compound are critical to its function and performance.

Table 1: Summary of Physicochemical Properties of this compound and its Derivatives

| Property | Value | Remarks |

| Molecular Weight ( g/mol ) | ~700 - 900 | Varies depending on the specific linker between DOTA and biotin. For example, this compound-sarcosine has a molecular weight of 806.9 g/mol .[1] |

| Solubility | Soluble in water | DOTA-PEG-biotin variants exhibit good water solubility.[2] Biotin itself has limited solubility in water but can be dissolved in DMF or with the use of HCl or NaOH for cell culture.[3][4] |

| pKa | DOTA has four pKa values | pKa1 = 4.4, pKa2 = 9.7, pKa3 = 11.4, pKa4 = 12.0. These values are for the DOTA macrocycle itself and are crucial for understanding its metal chelation properties at different pH levels. |

| Lipophilicity (XLogP3-AA) | -9.3 | This is a computed value for this compound-Sarcosine and indicates high hydrophilicity.[1] The actual value may vary depending on the linker. |

| Stability | Stable in serum and saline | Radiolabeled this compound conjugates have demonstrated high stability in human serum and saline for up to 96 hours, particularly when ascorbic acid is added as a stabilizer.[5] |

| Binding Affinity (to Avidin/Streptavidin) | High (Kd ≈ 10⁻¹⁵ M) | The biotin-avidin/streptavidin interaction is one of the strongest non-covalent bonds known in nature, forming the basis of pretargeting strategies.[6][7] |

Experimental Protocols

Detailed methodologies are essential for the successful application and characterization of this compound in a research setting. The following sections provide outlines for key experimental procedures.

Synthesis of this compound Conjugates

This compound conjugates are typically synthesized using solid-phase peptide synthesis (SPPS) or via click chemistry.

Solid-Phase Peptide Synthesis (SPPS) Protocol Outline:

-

Resin Preparation: A suitable solid support resin (e.g., Rink amide resin) is swelled in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The first amino acid, often a lysine (B10760008) derivative to which biotin will be attached, is coupled to the resin.

-

Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the coupled amino acid.

-

Peptide Chain Elongation: Subsequent amino acids are coupled sequentially to build the desired linker.

-

Biotinylation: Biotin, activated as an ester (e.g., N-hydroxysuccinimide ester), is reacted with the free amine group of the terminal amino acid or a lysine side chain.

-

DOTA Conjugation: A protected DOTA derivative (e.g., DOTA-tris(tBu)ester) is coupled to the N-terminus of the peptide linker.

-

Cleavage and Deprotection: The this compound conjugate is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude product is purified using high-performance liquid chromatography (HPLC).

Radiolabeling of this compound

This compound can be radiolabeled with a variety of medically relevant radionuclides. The following are generalized protocols for Gallium-68 and Lutetium-177.

Protocol for ⁶⁸Ga Labeling of this compound:

-

Elution: Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.

-

Buffering: Add a sodium acetate (B1210297) buffer to the ⁶⁸GaCl₃ eluate to adjust the pH to 3.5-4.5.

-

Reaction: Add the this compound conjugate to the buffered ⁶⁸Ga solution.

-

Heating: Incubate the reaction mixture at 95°C for 5-10 minutes.

-

Quality Control: Analyze the radiochemical purity of the ⁶⁸Ga-DOTA-biotin using instant thin-layer chromatography (ITLC) or radio-HPLC.

Protocol for ¹⁷⁷Lu Labeling of this compound:

-

Reagent Preparation: Dissolve this compound in a suitable buffer (e.g., ammonium (B1175870) acetate or sodium acetate) to a concentration of approximately 1 mg/mL.

-

pH Adjustment: Adjust the pH of the ¹⁷⁷LuCl₃ solution to 4.0-5.0 using the same buffer.

-

Reaction: Add the this compound solution to the buffered ¹⁷⁷LuCl₃.

-

Incubation: Incubate the reaction mixture at 80-100°C for 15-30 minutes.

-

Quenching: Add a solution of diethylenetriaminepentaacetic acid (DTPA) to chelate any free ¹⁷⁷Lu.

-

Purification: If necessary, purify the ¹⁷⁷Lu-DOTA-biotin using a C18 Sep-Pak cartridge.

-

Quality Control: Determine the radiochemical purity by radio-HPLC.

Quality Control by High-Performance Liquid Chromatography (HPLC)

HPLC is a critical tool for assessing the purity of both the non-radiolabeled this compound conjugate and its radiolabeled counterpart.

HPLC Method Outline:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is commonly employed.

-

Detection: A UV detector (at ~220 nm) is used for the non-radiolabeled conjugate, while a radioactivity detector is required for the radiolabeled product.

-

Analysis: The retention time of the main peak is compared to a reference standard to confirm identity. The peak area is used to determine purity.

Avidin/Streptavidin Binding Assay

The functionality of the biotin moiety can be confirmed by assessing its binding to avidin or streptavidin. A common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye assay.

HABA Assay Protocol Outline:

-

HABA-Avidin Complex Formation: A solution of avidin is mixed with an excess of HABA dye, which binds to the biotin-binding sites of avidin, forming a colored complex that can be measured spectrophotometrically at 500 nm.

-

Biotin Addition: The this compound sample is added to the HABA-avidin solution.

-

Displacement: Biotin has a much higher affinity for avidin than HABA. The this compound will displace the HABA from the avidin binding sites.

-

Measurement: The displacement of HABA results in a decrease in absorbance at 500 nm.

-

Quantification: The change in absorbance is proportional to the amount of biotin in the sample, allowing for the quantification of the binding capacity.

Visualizations

Pretargeted Radioimmunotherapy Workflow

The following diagram illustrates the logical workflow of a three-step pretargeted radioimmunotherapy (PRIT) protocol using a monoclonal antibody-streptavidin conjugate and radiolabeled this compound.

Caption: Workflow of a three-step pretargeted radioimmunotherapy approach.

Experimental Workflow for Radiolabeling and Quality Control

This diagram outlines the general experimental procedure for the radiolabeling of this compound and subsequent quality control checks.

Caption: General workflow for radiolabeling and quality control of this compound.

References

- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. neb.com [neb.com]

- 5. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LogD/LogP | Bienta [bienta.net]

An In-depth Technical Guide to the DOTA Chelation of Radiometals for Targeted Radiopharmaceuticals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices underlying the use of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) as a chelator for radiometals in the development of targeted radiopharmaceuticals. DOTA is a highly versatile and widely utilized chelating agent in nuclear medicine due to its ability to form stable complexes with a variety of diagnostic and therapeutic radionuclides.[1][2][3] This document details the fundamental coordination chemistry, experimental protocols for radiolabeling, and critical quality control measures, supplemented with quantitative data and visual diagrams to facilitate understanding and application in a research and development setting.

Core Principles of DOTA Chelation

DOTA is a macrocyclic ligand with four nitrogen atoms in the 12-membered ring and four carboxylate arms.[4] This structure allows it to form an octadentate coordination complex with metal ions, effectively encapsulating the radiometal in a cage-like structure.[5] This high level of coordination contributes to the exceptional thermodynamic stability and kinetic inertness of the resulting radiometal-DOTA complexes, which is crucial for in vivo applications to prevent the release of free, potentially toxic, radiometals.[1][4]

The chelation process is a multi-step reaction influenced by several factors including pH, temperature, and the concentration of both the DOTA-conjugate and the radiometal.[6] Optimal labeling conditions are critical to achieve high radiochemical yields and purity. For many trivalent radiometals, such as Gallium-68 (B1239309) (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Yttrium-90 (⁹⁰Y), the complexation reaction often requires heating to overcome the kinetic barrier for the metal ion to enter the macrocyclic cavity.[6][7][8]

Factors Influencing DOTA Chelation:

-

pH: The protonation state of the carboxylate arms and the amine groups of DOTA is pH-dependent. Optimal radiolabeling with many trivalent metals is typically achieved in a slightly acidic pH range (around 3.5-5.5) to ensure the availability of the metal cation and sufficient deprotonation of the DOTA ligand.[6]

-

Temperature: Heating is often necessary to accelerate the complexation kinetics, particularly for incorporating the radiometal into the rigid macrocyclic ring of DOTA.[7][8][9] For example, labeling with ¹¹¹In, ⁹⁰Y, or ¹⁷⁷Lu often requires temperatures ranging from 80°C to 100°C.[6]

-

Metal Contaminants: The presence of competing metal ions can interfere with the radiolabeling process. It is crucial to use high-purity reagents and metal-free buffers to avoid reduced radiochemical yields.[6]

-

Concentration: The molar ratio of the DOTA-conjugated biomolecule to the radiometal can impact the labeling efficiency. A slight molar excess of the DOTA-conjugate is often used to drive the reaction to completion.[6]

Quantitative Data on DOTA-Radiometal Complexes

The stability of the radiometal-DOTA complex is a critical parameter for its use in vivo. This is often expressed as the thermodynamic stability constant (log K) and is influenced by the specific radiometal being chelated.

| Radiometal | Common Application | Typical Labeling Conditions | log K (DOTA) | Key Considerations |

| Gallium-68 (⁶⁸Ga) | PET Imaging | 95°C, 5-15 min, pH 3.5-4.5[10] | 26.05[1] | DOTA is not the ideal size for Ga³⁺, but forms stable enough complexes for imaging.[1] NOTA is a strong competitor.[8] |

| Lutetium-177 (¹⁷⁷Lu) | Targeted Radionuclide Therapy | 80°C, 20 min, pH 4-4.5[6] | High | DOTA is considered the gold standard for ¹⁷⁷Lu.[11] |

| Yttrium-90 (⁹⁰Y) | Targeted Radionuclide Therapy | 80°C, 20 min, pH 4-4.5[6] | High | Similar to ¹⁷⁷Lu, DOTA forms very stable complexes with ⁹⁰Y.[2] |

| Copper-64 (⁶⁴Cu) | PET Imaging | Room temp to 90°C, 1 hr[12][13] | - | DOTA complexes with ⁶⁴Cu can be prone to in vivo dissociation, leading to liver uptake.[12][13] Cross-bridged chelators like CB-TE2A show improved stability.[12] |

| Indium-111 (¹¹¹In) | SPECT Imaging | 100°C, 30 min, pH 4-4.5[6] | High | DOTA forms stable complexes suitable for imaging applications. |

| Actinium-225 (²²⁵Ac) | Targeted Alpha Therapy | 25°C or 95°C, 15 min[14] | - | While DOTA is used, there are challenges, and other chelators like macropa are being explored for improved stability.[15] |

Experimental Protocols

Conjugation of DOTA to a Targeting Biomolecule

The first step in creating a DOTA-based radiopharmaceutical is the covalent attachment of a bifunctional DOTA derivative to the targeting molecule, such as a peptide or antibody. A common method involves using an N-hydroxysuccinimide (NHS) ester of DOTA to react with a primary amine on the biomolecule.

Protocol: Solution-Phase Conjugation of DOTA-NHS-ester to a Peptide

-

Peptide Dissolution: Dissolve the peptide containing a free amine group (e.g., N-terminus or lysine (B10760008) side chain) in a suitable anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a concentration of 10-20 mg/mL.[10]

-

pH Adjustment: Add 2-3 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the peptide solution to raise the pH to approximately 8-9.[10]

-

DOTA-NHS-ester Dissolution: In a separate vial, dissolve 1.5-2 equivalents of DOTA-NHS ester in a minimal amount of anhydrous DMF or DMSO.[10]

-

Conjugation Reaction: Add the DOTA-NHS-ester solution to the peptide solution and allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[10]

-

Monitoring and Quenching: Monitor the reaction progress using analytical High-Performance Liquid Chromatography (HPLC). Once complete, quench the reaction by adding water.[10]

-

Purification: Purify the DOTA-peptide conjugate using preparative HPLC.[10]

-

Characterization: Confirm the identity and purity of the product using mass spectrometry and analytical HPLC.

Radiolabeling of a DOTA-Peptide Conjugate with Gallium-68

This protocol describes a typical manual radiolabeling procedure for a DOTA-conjugated peptide with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.

Protocol: Manual ⁶⁸Ga Labeling of a DOTA-Peptide

-

Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.[10]

-

Reaction Preparation: In a sterile, metal-free reaction vial, add 5-20 nmol of the DOTA-peptide conjugate.[10]

-

Buffering: Add an appropriate volume of 1 M sodium acetate (B1210297) buffer to the reaction vial to achieve a final pH of 3.5-4.5.[10]

-

Radiolabeling: Add the ⁶⁸GaCl₃ eluate (typically 200-1000 MBq) to the reaction vial. Gently mix the solution.[10]

-

Incubation: Incubate the reaction mixture at 95°C for 5-15 minutes.[10]

-

Cooling: After incubation, allow the vial to cool to room temperature.[10]

-

Purification (Optional but Recommended): The radiolabeled peptide can be purified using a solid-phase extraction (SPE) cartridge, such as a C18 Sep-Pak, to remove unchelated ⁶⁸Ga and other impurities.[10]

Quality Control of the Final Radiopharmaceutical

Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

Protocol: Quality Control Tests for ⁶⁸Ga-DOTA-Peptide

-

Visual Inspection: The final product should be a clear, colorless solution, free of particulate matter.

-

pH Measurement: The pH of the final preparation should be within the acceptable range for intravenous injection (typically 4.5-8.5). This can be measured using pH strips.[16]

-

Radiochemical Purity (RCP): This is the most critical quality control test and determines the percentage of the total radioactivity that is in the desired chemical form (i.e., ⁶⁸Ga-DOTA-peptide).

-

Instant Thin-Layer Chromatography (ITLC): A rapid method to separate the radiolabeled peptide from free ⁶⁸Ga.[16] A common mobile phase is 1 M ammonium (B1175870) acetate/methanol (1:1), where the ⁶⁸Ga-DOTA-peptide moves with the solvent front (Rf = 0.8-1.0) and free ⁶⁸Ga remains at the origin (Rf = 0.0-0.2).[16]

-

High-Performance Liquid Chromatography (HPLC): Provides a more accurate and detailed analysis of the radiochemical species present. A radio-detector is used in series with a UV detector to identify and quantify the radioactive peaks.[16]

-

-

Radionuclidic Purity: Confirms the identity of the radionuclide (⁶⁸Ga) and the absence of other radioactive contaminants, such as the parent ⁶⁸Ge. This is typically measured using gamma-ray spectroscopy.[16]

-

Sterility and Endotoxin (B1171834) Testing: The final product must be sterile and have endotoxin levels below the accepted threshold for parenteral administration.[16]

Visualizations

Logical Workflow for DOTA-Radiopharmaceutical Development

References

- 1. mdpi.com [mdpi.com]

- 2. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT00977G [pubs.rsc.org]

- 6. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a DOTA- C -glyco bifunctional chelating agent and preliminary in vitro and in vivo study of [ 68 Ga]Ga-DOTA- C -glyco-RGD - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09274F [pubs.rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of [64Cu]Cu-DOTA and [64Cu]Cu-CB-TE2A Chelates for Targeted Positron Emission Tomography with an αvβ6-Specific Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Validation of Quality Control Parameters of Cassette-Based Gallium-68-DOTA-Tyr3-Octreotate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

DOTA-Biotin in Radiopharmaceutical Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to DOTA-Biotin and Pre-targeting Strategies

In the evolving landscape of radiopharmaceutical chemistry, precision and efficacy are paramount. This compound has emerged as a critical component in advanced targeted radionuclide therapies and diagnostic imaging, primarily through a strategy known as pre-targeting.[1][2] This approach separates the delivery of a tumor-targeting agent from the radioactive payload, thereby minimizing radiation exposure to healthy tissues and enhancing the therapeutic window.[1][3]

At the heart of this strategy lies the remarkable affinity between avidin (B1170675) (or its bacterial analogue, streptavidin) and biotin (B1667282) (Vitamin B7).[4][5] This non-covalent interaction is one of the strongest known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1] The pre-targeting concept leverages this bond. First, a monoclonal antibody (mAb) conjugated to avidin or streptavidin is administered. This conjugate circulates and accumulates at the tumor site by binding to specific tumor-associated antigens. After a sufficient period for the unbound conjugate to clear from the bloodstream, a small, radiolabeled this compound molecule is introduced.[6][7] Due to its small size, this compound clears rapidly from the body, but where it encounters the pre-localized avidin-antibody conjugate at the tumor, it becomes trapped, delivering a high concentration of radioactivity directly to the cancer cells.[7][8]

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a highly effective chelating agent, capable of stably binding a variety of diagnostic and therapeutic radionuclides, including Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) imaging and Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y) for therapy.[9][10][11][12] The conjugation of DOTA to biotin creates a versatile molecule for radiopharmaceutical applications.[9][13]

Core Concepts and Methodologies

Synthesis of this compound Conjugates

The synthesis of this compound involves covalently linking the DOTA chelator to the biotin molecule. One common method involves activating one of the carboxylic acid groups of DOTA and reacting it with an amine-functionalized biotin derivative.[9] More advanced techniques, such as copper-free click chemistry, have also been developed to create this compound adducts with high efficiency.[9][14]

Radiolabeling of this compound

The process of incorporating a radionuclide into the DOTA chelator of the this compound conjugate is a critical step. The choice of radionuclide depends on the intended application: ⁶⁸Ga for PET imaging or β- or α-emitters like ¹⁷⁷Lu, ⁹⁰Y, or ²¹³Bi for therapeutic purposes.[10][15][16]

Experimental Protocols

General Protocol for ⁶⁸Ga-Labeling of this compound for PET Imaging

This protocol is a generalized procedure based on common laboratory practices for radiolabeling DOTA-conjugated molecules with Gallium-68.[17][18][19]

-

Preparation of Reagents:

-

Dissolve the this compound conjugate in sterile, metal-free water to a concentration of typically 1 mg/mL.

-

Obtain ⁶⁸GaCl₃ solution from a ⁶⁸Ge/⁶⁸Ga generator.

-

Prepare a sodium acetate (B1210297) buffer (e.g., 0.5 M, pH 4.0-5.0).

-

-

Radiolabeling Reaction:

-

In a sterile, pyrogen-free reaction vial, add the required volume of ⁶⁸GaCl₃ solution.

-

Add the sodium acetate buffer to the ⁶⁸GaCl₃ solution to adjust the pH to the optimal range for labeling (typically 3.5-4.5).

-

Add the this compound solution to the buffered ⁶⁸GaCl₃.

-

Incubate the reaction mixture at an elevated temperature (e.g., 95-100°C) for a specified time (e.g., 5-15 minutes).

-

-

Quality Control:

-

Determine the radiochemical purity using radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (radio-HPLC).

-

The radiolabeled product is typically purified using a C18 Sep-Pak cartridge to remove uncomplexed ⁶⁸Ga.

-

Below is a DOT script visualizing the general workflow for this radiolabeling process.

General Protocol for ¹⁷⁷Lu-Labeling of this compound for Radionuclide Therapy

This protocol provides a general outline for the radiolabeling of this compound with the therapeutic radionuclide Lutetium-177.[11][20][21][22]

-

Preparation of Reagents:

-

Dissolve the this compound conjugate in a suitable buffer, such as sodium acetate or ascorbate (B8700270) buffer (pH 4.5-5.5).

-

Obtain ¹⁷⁷LuCl₃ solution.

-

Prepare a quenching solution, such as diethylenetriaminepentaacetic acid (DTPA), to stop the reaction.

-

-

Radiolabeling Reaction:

-

In a sterile reaction vial, combine the this compound solution and the ¹⁷⁷LuCl₃ solution.

-

Ensure the pH of the reaction mixture is within the optimal range (4.5-5.5).

-

Incubate the mixture at an elevated temperature (e.g., 80-100°C) for a defined period (e.g., 20-30 minutes).

-

-

Quality Control and Purification:

-

After incubation, cool the reaction vial and add the DTPA quenching solution.

-

Determine the radiochemical purity using radio-TLC or radio-HPLC.

-

Purification can be performed using a C18 Sep-Pak cartridge to separate the radiolabeled product from free ¹⁷⁷Lu.

-

The Pre-targeting Strategy: A Step-by-Step Illustration

The avidin-biotin pre-targeting strategy is typically a multi-step process designed to maximize tumor uptake of the radiopharmaceutical while minimizing systemic toxicity.[6][8][23]

The following diagram illustrates a common three-step pre-targeting approach.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound and its components, compiled from various studies.

| Parameter | Value | Reference |

| Binding Affinity | ||

| Avidin-Biotin Dissociation Constant (Kd) | ~10⁻¹⁵ M | [1] |

| Streptavidin-Biotin Dissociation Constant (Kd) | ~10⁻¹⁴ M | [1] |

| Radiolabeling Efficiency | ||

| ⁶⁸Ga-DOTA-biotin (typical) | >95% | [17] |

| ⁹⁰Y-DOTA-biotin (typical) | >99% | [24] |

| ¹⁷⁷Lu-DOTA-biotin (typical) | >99% | [24] |

| Radionuclide Properties | ||

| Gallium-68 (⁶⁸Ga) Half-life | 68 minutes | [18] |

| Lutetium-177 (¹⁷⁷Lu) Half-life | 6.7 days | [11] |

| Yttrium-90 (⁹⁰Y) Half-life | 64.1 hours | [25] |

Table 1: Key Quantitative Parameters for this compound and Associated Components.

| Tissue | % Injected Dose/gram (ID/g) at 1 hour post-injection | % Injected Dose/gram (ID/g) at 4 hours post-injection |

| Blood | 0.8 ± 0.2 | 0.1 ± 0.0 |

| Liver | 0.5 ± 0.1 | 0.2 ± 0.0 |

| Kidneys | 2.1 ± 0.4 | 0.5 ± 0.1 |

| Tumor (pre-targeted) | Varies significantly with antibody and tumor model | Varies significantly with antibody and tumor model |

Table 2: Example Biodistribution Data of ¹⁷⁷Lu-DOTA-biotin in a pre-clinical model (non-pre-targeted). Data is illustrative and can vary significantly based on the specific this compound conjugate and animal model.[26]

Conclusion

This compound is a powerful tool in the field of radiopharmaceutical chemistry, enabling the development of highly specific and effective diagnostic and therapeutic agents through pre-targeting strategies. The extremely high affinity of the avidin-biotin interaction, combined with the robust chelating properties of DOTA, provides a versatile platform for delivering radionuclides to tumor sites while minimizing off-target toxicity. A thorough understanding of the synthesis, radiolabeling, and in vivo application of this compound is essential for researchers and clinicians working to advance the field of targeted radionuclide therapy.

References

- 1. Current Landscape in Clinical Pretargeted Radioimmunoimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. drugtargetreview.com [drugtargetreview.com]

- 4. Avidin-biotin technology in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. shop.carnabio.com [shop.carnabio.com]

- 6. Avidin in the context of antibody-guided three-step therapies - e-Proteins [e-proteins.com]

- 7. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]

- 8. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Pretargeted Imaging and Radioimmunotherapy of Cancer Using Antibodies and Bioorthogonal Chemistry [frontiersin.org]

- 11. benchchem.com [benchchem.com]

- 12. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 13. Preparation and characterization of a DOTA-lysine-biotin conjugate as an effector molecule for pretargeted radionuclide therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of a DOTA−Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Facebook [cancer.gov]

- 17. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]

- 20. inis.iaea.org [inis.iaea.org]

- 21. benchchem.com [benchchem.com]

- 22. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]

- 23. biotin.com [biotin.com]

- 24. Evaluation of a new biotin-DOTA conjugate for pretargeted antibody-guided radioimmunotherapy (PAGRIT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pretargeted Radioimmunotherapy with DOTA-Biotin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pretargeted radioimmunotherapy (PRIT) utilizing the DOTA-biotin system. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and quantitative data necessary to understand and implement this promising cancer therapy approach.

Introduction to Pretargeted Radioimmunotherapy (PRIT)

Pretargeted radioimmunotherapy represents a sophisticated strategy designed to maximize the radiation dose delivered to tumor cells while minimizing systemic toxicity to healthy tissues.[1] Unlike conventional radioimmunotherapy (RIT), where a radionuclide is directly conjugated to a monoclonal antibody (mAb), PRIT separates the tumor-targeting and radionuclide-delivery steps.[2] This multi-step approach leverages the high specificity of monoclonal antibodies for tumor-associated antigens and the rapid clearance of small, radiolabeled molecules.[2][3]

The most common PRIT strategy involves three key steps:

-

Pretargeting: Administration of a monoclonal antibody conjugated to streptavidin or avidin (B1170675). This conjugate circulates and accumulates at the tumor site.[4]

-

Clearing: Injection of a clearing agent to remove any unbound antibody-streptavidin conjugate from the bloodstream. This step is crucial for reducing off-target radiation exposure.[3][5]

-

Radionuclide Delivery: Administration of a small molecule, biotin (B1667282), chelated to a therapeutic radionuclide via DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The radiolabeled this compound rapidly distributes throughout the body and is captured by the streptavidin pre-localized at the tumor, leading to a high concentration of radioactivity at the cancer site.[3][4]

The extremely high affinity between streptavidin and biotin (dissociation constant, Kd ≈ 10⁻¹⁵ M) ensures a strong and stable localization of the radionuclide at the tumor.[2][6] This methodology has demonstrated the potential to deliver significantly higher tumor-to-marrow absorbed dose ratios compared to conventional RIT.[5]

Core Components of the this compound PRIT System

Antibody-Streptavidin Conjugate

The choice of monoclonal antibody is dictated by the specific tumor-associated antigen being targeted. The antibody is chemically conjugated to streptavidin, a 60 kDa protein with four high-affinity binding sites for biotin.[2] Both chemical conjugation and the production of recombinant fusion proteins have been utilized to create these constructs.[7][8]

This compound Conjugate

DOTA is a highly effective chelating agent for a variety of radiometals used in nuclear medicine, including therapeutic beta-emitters like Yttrium-90 (⁹⁰Y) and Lutetrium-177 (¹⁷⁷Lu), as well as diagnostic gamma-emitters like Indium-111 (¹¹¹In) and Gallium-67 (⁶⁷Ga).[4][9] Biotin is covalently linked to the DOTA macrocycle, creating a stable conjugate that can be efficiently radiolabeled.[10] Several chemical strategies have been developed for the synthesis of this compound conjugates, including those designed to be resistant to serum biotinidases.[11][12]

Clearing Agent

A clearing agent is often employed to expedite the removal of the antibody-streptavidin conjugate from circulation before the administration of the radiolabeled biotin.[13] A common example is a biotinylated human serum albumin (HSA) that has been galactosylated. The galactose moieties are recognized by the Ashwell-Morell receptors on hepatocytes, leading to rapid liver uptake and clearance of the circulating conjugate.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound PRIT, synthesized from published research.

Preparation of Antibody-Streptavidin Conjugates

Commercial kits are available for the conjugation of streptavidin to antibodies.[8][14][15][16] The general principle involves the use of heterobifunctional crosslinkers to create a stable covalent bond between the antibody and streptavidin.

Protocol for Thiol-Maleimide Crosslinking:

-

Antibody Thiolation: The antibody is reacted with a thiolating agent (e.g., Traut's reagent) to introduce free sulfhydryl groups.

-

Streptavidin Activation: Streptavidin is reacted with a maleimide-containing crosslinker (e.g., SMCC) to introduce maleimide (B117702) groups.

-

Conjugation: The thiolated antibody is then mixed with the activated streptavidin. The sulfhydryl groups on the antibody react with the maleimide groups on the streptavidin to form a stable thioether bond.

-

Purification: The resulting conjugate is purified to remove unreacted components, typically using size-exclusion chromatography.

Radiolabeling of this compound

The radiolabeling of this compound is a critical step that must be performed under strict aseptic and metal-free conditions to ensure high radiochemical purity.[17]

General Protocol for Radiolabeling with Yttrium-90:

-

Reagent Preparation: Prepare a solution of this compound in a metal-free buffer, such as 0.3 M ammonium (B1175870) acetate, at a pH of approximately 5.0.[3]

-

Radiolabeling Reaction: Add the desired amount of ⁹⁰YCl₃ to the this compound solution. The molar ratio of this compound to ⁹⁰Y is critical and should be optimized.

-

Incubation: Heat the reaction mixture at 95-100°C for 5-20 minutes.[3][12]

-

Quality Control: After cooling, the radiochemical purity is determined. This can be assessed by various methods, including:

-

Quenching (Optional): A small amount of a chelating agent like DTPA can be added to scavenge any remaining free radiometal.[3]

In Vivo Pretargeted Radioimmunotherapy Studies in Animal Models

Animal studies are essential for evaluating the biodistribution, therapeutic efficacy, and toxicity of the this compound PRIT system.

Typical Protocol for a Xenograft Mouse Model:

-

Animal Model: Athymic nude mice are subcutaneously inoculated with human tumor cells (e.g., colon, breast, or pancreatic cancer cell lines).[3][18] Tumors are allowed to grow to a suitable size (e.g., 100-300 mm³).

-

Dietary Considerations: For studies involving the avidin-biotin system, animals are often placed on a biotin-deficient diet for at least 5 days prior to the experiment to reduce endogenous biotin levels, which can interfere with the pretargeting.[3][7]

-

Pretargeting: The antibody-streptavidin conjugate is administered intravenously (i.v.). The dose and timing are critical parameters that need to be optimized.

-

Clearing: After a predetermined interval (e.g., 24-48 hours) to allow for tumor localization of the conjugate, the clearing agent is injected i.v.[3][5]

-

Radionuclide Administration: Following another interval (e.g., 4-24 hours) to allow for clearance of the conjugate, the radiolabeled this compound is administered i.v.[3][5]

-

Biodistribution Studies: At various time points post-injection of the radiolabeled biotin, groups of mice are euthanized. Tumors and major organs are harvested, weighed, and the radioactivity is counted in a gamma counter. The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9][18]

-

Therapeutic Efficacy Studies: For therapy studies, mice are monitored for tumor growth and overall health. Tumor volumes are measured regularly. Efficacy is assessed by tumor growth delay, tumor regression, and survival rates.[19][20]

-

Toxicity Assessment: Toxicity is evaluated by monitoring body weight, blood counts, and histological analysis of major organs at the end of the study.[19]

Quantitative Data

The following tables summarize quantitative data from various preclinical and clinical studies on this compound PRIT.

Table 1: Biodistribution of Radiolabeled this compound in Pretargeted Tumor-Bearing Mice

| Radionuclide | Tumor Model | Time Post-Injection | Tumor (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Tumor-to-Blood Ratio | Reference |

| ⁶⁷Ga | Human Pancreatic Adenocarcinoma (HPAC) | 24 h | 12.4 ± 2.1 | 0.2 ± 0.1 | 15.6 ± 2.5 | 0.5 ± 0.1 | 62.0 | [3] |

| ¹¹¹In | Human Lymphoma (Ramos) | 24 h | 6.2 ± 1.7 | 0.3 ± 0.1 | 2.5 ± 0.5 | 0.8 ± 0.2 | 20.7 | [7] |

| ⁹⁰Y | Human Colon Cancer | 48 h | ~15 | ~0.1 | ~2.0 | ~1.0 | ~150 | [4] |

| ¹⁷⁷Lu | Normal CD1 Mice (hapten only) | 4 h | N/A | 0.05 ± 0.01 | 1.1 ± 0.2 | 0.2 ± 0.0 | N/A | [9] |

Table 2: Therapeutic Efficacy of ⁹⁰Y-DOTA-Biotin PRIT in Xenograft Models

| Tumor Model | Treatment Group | Outcome | Reference |

| Human Breast Cancer (HBT 3477) | 111.1 MBq ⁹⁰Y-DOTA-biotin | 75% cure/remission rate | [19] |

| Human Lymphoma (Ramos) | 37 MBq ⁹⁰Y-DOTA-biotin | 100% cure rate | [20] |

| Human Lymphoma (Granta) | 37 MBq ⁹⁰Y-DOTA-biotin | 80% cure rate | [20] |

Table 3: Dosimetry Estimates from Clinical Studies

| Parameter | Value | Reference |

| Tumor-to-Marrow Absorbed Dose Ratio | 63:1 | [5] |

| Kidney Absorbed Dose (⁹⁰Y-DOTA-biotin) | 1.5 mGy/MBq | [21] |

| Tumor Absorbed Dose (10-mm lesion) | ~12 mGy/MBq | [21] |

| Intestinal Wall Absorbed Dose (Grade IV Diarrhea) | 6850-14,000 cGy | [22] |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes in this compound PRIT.

Caption: The three-step workflow of pretargeted radioimmunotherapy.

Caption: Experimental workflow for radiolabeling this compound.

Caption: Protocol for in vivo biodistribution studies.

Conclusion

Pretargeted radioimmunotherapy with this compound offers a powerful and versatile platform for the development of targeted cancer therapies. By separating the tumor targeting and radionuclide delivery steps, this approach can achieve high tumor-to-background ratios, leading to enhanced therapeutic efficacy and reduced systemic toxicity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and advance this promising therapeutic modality. Further research and clinical trials are warranted to fully realize the potential of this compound PRIT in the treatment of various cancers.

References

- 1. Pretargeting: A Path Forward for Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jnm.snmjournals.org [jnm.snmjournals.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. 90Y-DOTA-biotin - Wikipedia [en.wikipedia.org]

- 5. Clinical optimization of pretargeted radioimmunotherapy with antibody-streptavidin conjugate and 90Y-DOTA-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Avidin-biotin system pretargeting radioimmunoimaging and radioimmunotherapy and its application in mouse model of human colon carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pretargeted Radioimmunotherapy using Genetically Engineered Antibody-Streptavidin Fusion Proteins for Treatment of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellmosaic.com [cellmosaic.com]

- 9. Biodistribution and Clearance of Small Molecule Hapten Chelates for Pretargeted Radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biotin derivatives carrying two chelating DOTA units. Synthesis, in vitro evaluation of biotinidases resistance, avidin binding, and radiolabeling tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of a DOTA–Biotin Conjugate for Radionuclide Chelation via Cu-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jnm.snmjournals.org [jnm.snmjournals.org]

- 14. MagicLink™ Streptavidin Conjugation Kit (1 x 100 ug) | BroadPharm [broadpharm.com]

- 15. abcam.com [abcam.com]

- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 17. jnm.snmjournals.org [jnm.snmjournals.org]

- 18. Pretargeted radioimmunotherapy with a single-chain antibody/streptavidin construct and radiolabeled this compound: strategies for reduction of the renal dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jnm.snmjournals.org [jnm.snmjournals.org]

- 20. researchgate.net [researchgate.net]

- 21. inis.iaea.org [inis.iaea.org]

- 22. Radiation absorbed dose estimation for 90Y-DOTA-biotin with pretargeted NR-LU-10/streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical principles of DOTA-biotin in molecular imaging

An In-depth Technical Guide to the Theoretical Principles of DOTA-Biotin in Molecular Imaging

Introduction

In the landscape of molecular imaging and targeted radionuclide therapy, the pursuit of maximizing radiation dose to tumors while minimizing exposure to healthy tissues is paramount. The this compound conjugate has emerged as a critical component in advanced pretargeting strategies designed to achieve this goal. This technical guide delves into the core theoretical principles of the this compound system, its application in multi-step radioimmunotherapy (RIT), and the experimental validation that underpins its use. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview, including quantitative data, detailed experimental protocols, and visualizations of the key concepts.

Core Principles of the this compound System

The efficacy of this compound lies in the synergistic combination of its two key components: the DOTA chelator and the biotin (B1667282) targeting moiety. This conjugate serves as a small-molecule radiopharmaceutical shuttle, designed for rapid delivery and clearance.

-

DOTA (1,4,7,10-tetraazacyclododecane-N,N′,N″,N‴-tetraacetic acid): The Universal Chelator DOTA is a macrocyclic chelating agent renowned for its ability to form highly stable complexes with a wide range of metal ions. Its cage-like structure provides a high-coordination environment that securely sequesters a radiometal, preventing its release in vivo. This stability is crucial for preventing the non-specific accumulation of free radionuclides in sensitive organs like bone. DOTA's versatility allows it to be paired with various radionuclides for both diagnostic imaging (e.g., ⁶⁸Ga, ⁶⁷Ga, ¹¹¹In) and therapeutic applications (e.g., ⁹⁰Y, ¹⁷⁷Lu, ²¹³Bi).[1][2][3]

-